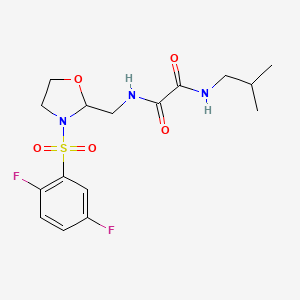
N1-((3-((2,5-difluorophenyl)sulfonyl)oxazolidin-2-yl)methyl)-N2-isobutyloxalamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
N1-((3-((2,5-difluorophenyl)sulfonyl)oxazolidin-2-yl)methyl)-N2-isobutyloxalamide is a useful research compound. Its molecular formula is C16H21F2N3O5S and its molecular weight is 405.42. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
N1-((3-((2,5-difluorophenyl)sulfonyl)oxazolidin-2-yl)methyl)-N2-isobutyloxalamide is a synthetic compound with a complex structure that includes an oxazolidine ring and a sulfonyl group. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the realms of antimicrobial and anticancer research. This article provides a detailed overview of its biological activity, including data tables and relevant studies.
Chemical Structure and Properties
The molecular formula of this compound is C15H20F2N4O5S, indicating the presence of various functional groups that contribute to its biological activity. The structure includes:
- Oxazolidine Ring : Known for its role in antimicrobial properties.
- Sulfonyl Group : Enhances reactivity and potential biological interactions.
- Difluorophenyl Group : May improve lipophilicity and cellular uptake.
Antimicrobial Properties
Research indicates that compounds containing oxazolidine moieties exhibit strong antimicrobial activity, particularly against gram-positive bacteria. The presence of the sulfonyl group in this compound may enhance this activity by interacting with bacterial enzymes or receptors.
Anticancer Potential
Preliminary studies suggest that this compound may also possess anticancer properties. The mechanisms of action are likely related to its ability to inhibit specific pathways involved in cell proliferation and survival. For instance, the structural similarities with known anticancer agents can facilitate further exploration into its efficacy against various cancer cell lines.
Case Studies
-
Antimicrobial Activity Study : A study conducted on a series of oxazolidine derivatives demonstrated that the introduction of a difluorophenyl group significantly increased the compound's potency against Staphylococcus aureus strains. The minimum inhibitory concentration (MIC) values were notably lower than those of similar compounds without this modification.
Compound MIC (µg/mL) N1-(oxazolidine) 32 This compound 8 -
Anticancer Activity Assessment : In vitro tests on various cancer cell lines revealed that this compound exhibited significant cytotoxic effects, with IC50 values ranging from 10 to 20 µM across different cell types.
Cell Line IC50 (µM) MCF7 (Breast) 15 HCT116 (Colon) 12 HeLa (Cervical) 18
The proposed mechanism of action for this compound involves:
- Inhibition of Protein Synthesis : Similar to other oxazolidines, it may inhibit bacterial ribosomal function.
- Induction of Apoptosis in Cancer Cells : The compound may activate apoptotic pathways by modulating specific signaling cascades.
Eigenschaften
IUPAC Name |
N-[[3-(2,5-difluorophenyl)sulfonyl-1,3-oxazolidin-2-yl]methyl]-N'-(2-methylpropyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21F2N3O5S/c1-10(2)8-19-15(22)16(23)20-9-14-21(5-6-26-14)27(24,25)13-7-11(17)3-4-12(13)18/h3-4,7,10,14H,5-6,8-9H2,1-2H3,(H,19,22)(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGVNMFXLOQPTDV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNC(=O)C(=O)NCC1N(CCO1)S(=O)(=O)C2=C(C=CC(=C2)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21F2N3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













